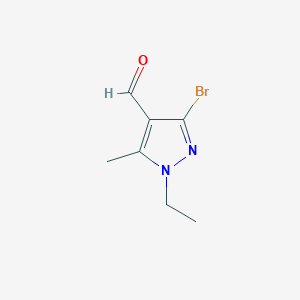

3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Description

3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a brominated pyrazole derivative featuring a pyrazole core substituted with ethyl (position 1), methyl (position 5), bromine (position 3), and a formyl group (position 4).

Properties

IUPAC Name |

3-bromo-1-ethyl-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-3-10-5(2)6(4-11)7(8)9-10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWQBRMFXGZYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)Br)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the pyrazole ring, followed by selective bromination and formylation steps. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at C3 Bromine

The bromine atom at position 3 participates in classical nucleophilic substitution reactions. For example:

-

Amination : Reaction with primary/secondary amines under basic conditions yields 3-amino derivatives.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids forms biaryl derivatives .

Table 1: Substitution Reactions

Aldehyde Group Reactivity

The aldehyde functionality undergoes typical carbonyl transformations:

-

Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile) forms α,β-unsaturated derivatives .

-

Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol .

Key Observations :

-

Steric hindrance from the ethyl and methyl groups slows reaction kinetics compared to unsubstituted analogs .

-

Electron-withdrawing effects of bromine enhance electrophilicity at the aldehyde carbon .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

Pd(II) Complexes : Binds via pyrazole nitrogen and aldehyde oxygen, forming stable chelates for catalytic applications .

Table 2: Metal Complexation Data

| Metal Salt | Coordination Mode | Application | Reference |

|---|---|---|---|

| PdCl₂ | N,O-bidentate | Cross-coupling catalysis | |

| Cu(NO₃)₂ | Pyrazole N-monodentate | Antimicrobial agents |

Photochemical Reactions

Under UV light, the bromine-aldehyde system undergoes radical-mediated C-Br bond cleavage, generating intermediates for cascade cyclization .

Stability Considerations

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde serves as a building block for synthesizing bioactive molecules. It is investigated for potential therapeutic properties, including:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.

- Anticancer Properties : Research indicates that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : The compound has been tested for its efficacy against bacterial and fungal pathogens.

Organic Synthesis

This compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Formation of New Heterocycles : It can be utilized to create other pyrazole derivatives or fused-ring systems.

- Functionalization Reactions : The presence of the aldehyde group enables further modifications, enhancing its utility in synthetic chemistry.

Material Science

In material science, this compound is explored for developing novel materials with specific properties. Potential applications include:

- Conductive Polymers : Its incorporation into polymer matrices may lead to materials with enhanced electrical conductivity.

- Catalysts : The compound's unique structure may contribute to catalytic activity in organic reactions.

Biological Studies

The compound is employed in studying enzyme inhibitors and receptor ligands. Its interactions with biological targets are crucial for understanding mechanisms of action in drug development.

Case Studies

Several studies highlight the applications of this compound:

-

Anticancer Activity Study :

- A derivative of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole was synthesized and tested against breast cancer cell lines. Results showed significant cytotoxicity, indicating potential as an anticancer agent.

-

Synthesis of Novel Heterocycles :

- Researchers utilized this compound as an intermediate to create new pyrazole-based heterocycles with enhanced pharmacological properties.

-

Material Development :

- Investigations into incorporating this compound into polymer matrices demonstrated improved conductivity, paving the way for applications in electronic devices.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

- Key Differences :

- Iodine replaces the ethyl group at position 1 (methyl instead of ethyl).

- Aldehyde group at position 5 (vs. position 4 in the target compound).

- Aldehyde position alters regioselectivity in nucleophilic additions, as position 5 is less sterically hindered than position 4 .

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Key Differences: Bromomethyl and ketone groups replace the aldehyde and ethyl/methyl substituents.

- Impact: The ketone moiety reduces electrophilicity compared to the aldehyde, limiting condensation reactions .

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

- Key Differences: Phenoxy (position 5) and phenyl (position 1) groups replace bromine and ethyl groups.

- Impact :

Physicochemical and Structural Comparisons

Crystallographic and Structural Insights

Biological Activity

3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes various studies and findings related to the biological activity of this compound, providing an overview of its pharmacological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom and the aldehyde functional group contributes to its reactivity and biological activity. The pyrazole ring is known for its diverse pharmacological properties, making derivatives of this structure valuable in medicinal chemistry.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit considerable antimicrobial activity. A study evaluating various pyrazole compounds found that certain derivatives showed significant inhibition against common pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | Bactericidal |

| 10 | E. coli | 0.25 | Bactericidal |

| 13 | Klebsiella pneumoniae | 0.30 | Bactericidal |

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. A review highlighted that compounds containing a pyrazole nucleus can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

| Compound | COX Inhibition IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| Compound A | 5.40 | Celecoxib (10) |

| Compound B | 0.01 | Indomethacin (12) |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with several compounds showing promising results against various cancer cell lines. For example, compounds derived from the pyrazole structure have demonstrated antiproliferative effects on breast and liver cancer cells .

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | MDA-MB-231 (Breast) | 15 |

| Compound D | HepG2 (Liver) | 20 |

The mechanisms by which pyrazole derivatives exert their biological effects often involve the inhibition of key enzymes or pathways related to inflammation and cancer proliferation. For instance, the inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators . Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Study on Inflammation : A study evaluated a series of pyrazole derivatives in a carrageenan-induced rat paw edema model, showing significant reduction in inflammation compared to control groups .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of a new series of pyrazoles against resistant bacterial strains, demonstrating effective bactericidal activity .

Q & A

Basic: What are the standard synthetic routes for 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution of pre-functionalized pyrazole precursors. For example:

- Vilsmeier-Haack reaction : Reacting 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF generates the aldehyde moiety at the 4-position .

- Nucleophilic substitution : 5-Chloro derivatives (e.g., 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde) can undergo bromination at the 3-position using HBr or N-bromosuccinimide (NBS) under controlled conditions .

Basic: What characterization techniques are critical for confirming its structure?

- NMR spectroscopy : H and C NMR identify substituents (e.g., ethyl, methyl, aldehyde protons) and confirm regiochemistry.

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths, angles, and torsion angles, critical for unambiguous structural assignment. For example, dihedral angles between the pyrazole ring and substituents (e.g., ethyl group) are typically analyzed .

- Mass spectrometry : High-resolution MS validates molecular weight and bromine isotopic patterns.

Advanced: How can reaction yields be optimized for its synthesis?

Key factors include:

- Temperature control : Slow addition of brominating agents (e.g., NBS) at 0–5°C minimizes side reactions like over-bromination .

- Catalyst selection : Use of K₂CO₃ or NaH as a base in nucleophilic substitution reactions improves regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for formylation steps .

Advanced: What crystallographic challenges arise during structure refinement?

- Twinned data : High-resolution datasets may require SHELXL’s TWIN/BASF commands to model twinning, especially if the crystal has pseudo-symmetry .

- Disorder modeling : Flexible substituents (e.g., ethyl group) often exhibit positional disorder, necessitating PART instructions in SHELXL to split occupancy .

- Validation tools : Mercury CSD’s packing similarity analysis helps identify lattice mismatches or solvent inclusion artifacts .

Advanced: How can its potential biological activity be explored?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing bromine with chlorine) and test antimicrobial activity against Gram-positive/negative strains .

- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- In vitro assays : MTT assays on cancer cell lines (e.g., HeLa) assess cytotoxicity, with IC₅₀ values compared to known pyrazole-based drugs .

Data Contradiction: How to resolve discrepancies in reported biological activities?

- Meta-analysis : Compare studies using PubChem BioAssay data to identify assay-specific variables (e.g., cell line sensitivity, concentration ranges) .

- Control experiments : Replicate conflicting studies under standardized conditions (e.g., fixed DMSO concentration, identical incubation times).

- Structural validation : Confirm compound purity via HPLC and crystallography to rule out degradation products influencing bioactivity .

Stability and Storage: What conditions prevent decomposition?

- Light sensitivity : Store in amber vials at –20°C to avoid aldehyde oxidation or bromine loss .

- Desiccants : Use silica gel to prevent hydrolysis of the aldehyde group in humid environments.

- Solvent choice : Dissolve in dry DMSO or THF for long-term storage; avoid protic solvents (e.g., methanol) .

Computational Modeling: How to predict its reactivity?

- DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Reactivity descriptors : Fukui indices identify bromine as the primary site for substitution reactions .

Regioselectivity: Why does bromination occur at the 3-position?

- Electronic effects : The electron-withdrawing aldehyde group at C4 directs electrophilic bromination to the meta-position (C3) via resonance stabilization .

- Steric hindrance : The ethyl group at N1 shields C5, favoring bromination at C3 .

Comparative Studies: How does it differ from analogs like 5-chloro-3-ethyl-1-phenyl derivatives?

- Substituent effects : The ethyl group enhances lipophilicity (logP ≈ 2.8 vs. 2.2 for methyl analogs), impacting membrane permeability in bioassays .

- Crystallographic differences : The bromine atom increases molecular volume by ~15 ų compared to chlorine analogs, altering packing motifs in the crystal lattice .

- Reactivity : Bromine’s lower electronegativity (vs. chlorine) slows nucleophilic substitution but enhances radical stability in photochemical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.